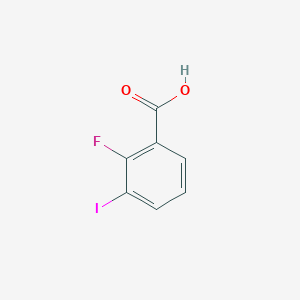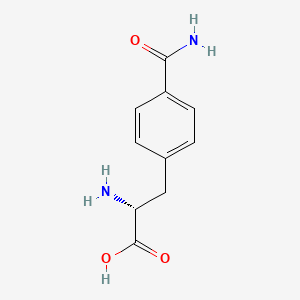
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.
Protection and Deprotection: The amino and carboxyl groups are often protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Coupling Reaction: The protected amino acid is then coupled with a phenyl ring substituted with a carbamoyl group using coupling reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product, ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
®-2-Amino-3-(4-carbamoylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The phenyl ring and carbamoyl group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
(S)-2-Amino-3-(4-carbamoylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-carbamoylphenyl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.
2-Amino-3-(4-nitrophenyl)propanoic acid: A similar compound with a nitro group instead of a carbamoyl group.
Uniqueness: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also distinguishes it from other similar compounds, providing unique chemical and physical properties.
属性
IUPAC Name |
(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428043 |
Source


|
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-39-6 |
Source


|
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
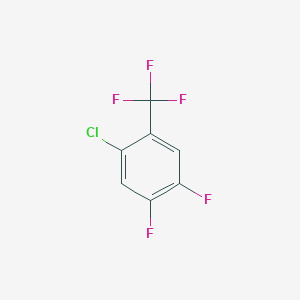


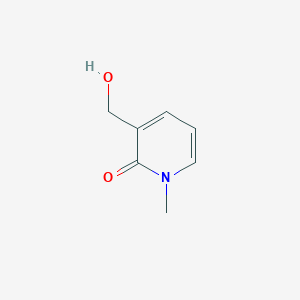
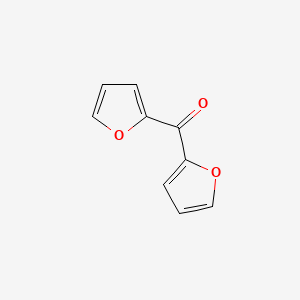

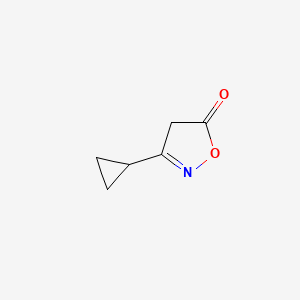
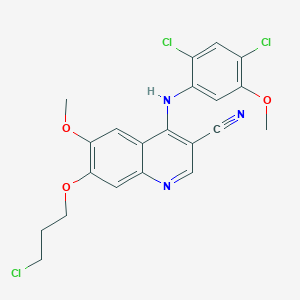
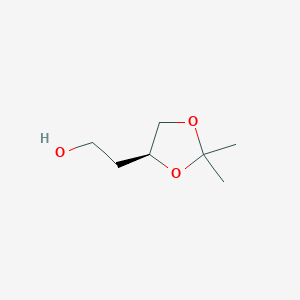
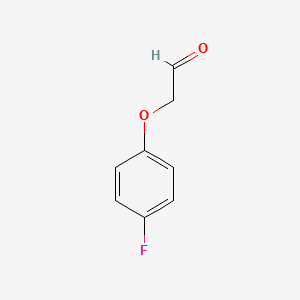
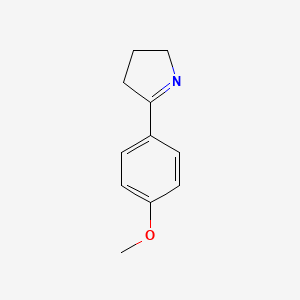
![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
